molecular formula C12H23NO2 B12660901 12-Aminoundec-8-enoic acid CAS No. 70994-20-6

12-Aminoundec-8-enoic acid

Cat. No.: B12660901
CAS No.: 70994-20-6
M. Wt: 213.32 g/mol
InChI Key: FMVVIUIXLUEFHM-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Aminoundec-8-enoic acid is a synthetic amino acid derivative characterized by an 11-carbon backbone (undecanoic acid) with an amino group at position 12 and a double bond at position 6. For instance, 11-Aminoundecanoic acid (CAS 2432-99-7) shares a similar carbon chain length but lacks the double bond . The presence of the double bond in this compound likely influences its conformational flexibility and reactivity, distinguishing it from saturated analogs.

Properties

CAS No.

70994-20-6

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

(E)-12-aminododec-8-enoic acid

InChI

InChI=1S/C12H23NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3,5H,1-2,4,6-11,13H2,(H,14,15)/b5-3+

InChI Key

FMVVIUIXLUEFHM-HWKANZROSA-N

Isomeric SMILES

C(CCCC(=O)O)CC/C=C/CCCN

Canonical SMILES

C(CCCC(=O)O)CCC=CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-aminoundec-8-enoic acid typically involves the following steps:

    Starting Material: The process begins with undecenoic acid, which is commercially available.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure the selective introduction of the amino group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 12-Aminoundec-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or osmium tetroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products:

    Epoxides: Formed from the oxidation of the double bond.

    Primary Amines: Resulting from the reduction of the amino group.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

12-Aminoundec-8-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 12-aminoundec-8-enoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The amino group can interact with enzymes and receptors, influencing their activity.

    Pathways: The compound can participate in metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Amino Acids

Compound Name Carbon Chain Length Amino Group Position Double Bond Position CAS Number Molecular Formula
12-Aminoundec-8-enoic acid* 11 12 8 Not Available C₁₁H₂₁NO₂
11-Aminoundecanoic acid 11 11 None 2432-99-7 C₁₁H₂₃NO₂
8-Aminooctanoic acid 8 8 None 1002-57-9 C₈H₁₇NO₂
12-Aminolauric acid 12 12 None 693-57-2 C₁₂H₂₅NO₂
(R)-2-Aminonon-8-enoic acid 9 2 8 Not Available† C₉H₁₇NO₂

*Inferred structure based on nomenclature; †See Ref: 10-F549613 in .

Key Observations :

  • Compared to 12-Aminolauric acid (12 carbons), the shorter chain length of this compound may reduce hydrophobicity, affecting solubility and bioavailability .

Physicochemical and Stability Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility (Water) Stability Concerns
This compound* Not Reported Likely Low‡ Susceptible to oxidation at double bond
11-Aminoundecanoic acid Not Reported Low Stable under inert conditions
8-Aminooctanoic acid Not Reported Low Incompatible with strong acids/bases
12-Aminolauric acid Not Reported Insoluble Reacts with oxidizers, acyl chlorides
(9E,12R)-12-Hydroxyoctadec-9-enoic acid 51–52 Insoluble Stable under recommended storage

‡Inferred from similar unsaturated analogs (e.g., 10-oxodec-8-enoic acid, which is hydrophobic ).

Key Observations :

  • The double bond in this compound may lower its melting point compared to saturated analogs, as seen in hydroxy- and oxo-derivatives (e.g., 51–52°C for (9E,12R)-12-Hydroxyoctadec-9-enoic acid ).
  • Limited water solubility is a common trait among long-chain amino acids, suggesting formulation challenges in aqueous systems .

Key Observations :

  • Saturated analogs like 11-Aminoundecanoic acid exhibit moderate microbial utilization, suggesting that the double bond in this compound might alter metabolic pathways or transport efficiency .
  • The lack of toxicity data for most analogs highlights the need for further safety evaluations, particularly for unsaturated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.